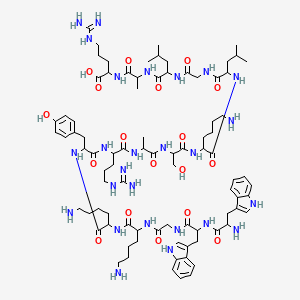
Methane;phosphane;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane;phosphane;uranium is a compound that combines methane, phosphane (phosphine), and uranium Methane is a simple hydrocarbon with the formula CH₄, phosphane is a phosphorus hydride with the formula PH₃, and uranium is a heavy metal with the symbol U
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methane;phosphane;uranium involves the combination of methane, phosphane, and uranium under specific conditions. One common method is the reaction of uranium halides with phosphane in the presence of methane. This reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required. it can be produced on a small scale in research laboratories using controlled environments and precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methane;phosphane;uranium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different uranium oxides and phosphine oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state uranium compounds.
Substitution: Substitution reactions can occur where the methane or phosphane groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. These reactions often require specific conditions such as high temperatures, inert atmospheres, or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce uranium oxides and phosphine oxides, while reduction reactions can yield lower oxidation state uranium compounds.
Scientific Research Applications
Methane;phosphane;uranium has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a catalyst in various reactions.
Biology: Research is ongoing to explore the potential biological effects and applications of the compound, particularly in the field of radiopharmaceuticals.
Medicine: The compound’s radioactive properties make it a candidate for use in medical imaging and cancer treatment.
Industry: this compound is investigated for its potential use in nuclear energy and materials science.
Mechanism of Action
The mechanism by which methane;phosphane;uranium exerts its effects involves the interaction of its components with various molecular targets. For example, the uranium component can interact with DNA and other cellular structures, leading to potential applications in cancer treatment. The phosphane component can act as a ligand, coordinating with metal centers in catalytic reactions. The methane component can serve as a source of carbon in various chemical reactions.
Comparison with Similar Compounds
Methane;phosphane;uranium can be compared with other similar compounds, such as:
Methane;phosphane;thorium: Similar in structure but with thorium instead of uranium, leading to different chemical properties and applications.
Methane;phosphane;plutonium:
Methane;phosphane;neptunium: This compound includes neptunium, resulting in unique chemical and physical properties.
Properties
Molecular Formula |
C8H59P9U20 |
|---|---|
Molecular Weight |
5194.90 g/mol |
IUPAC Name |
methane;phosphane;uranium |
InChI |
InChI=1S/8CH4.9H3P.20U/h8*1H4;9*1H3;;;;;;;;;;;;;;;;;;;; |
InChI Key |
XAJLBSDHLGTMOC-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.C.C.C.C.C.P.P.P.P.P.P.P.P.P.[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
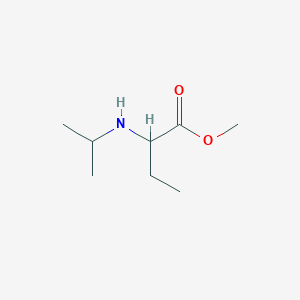
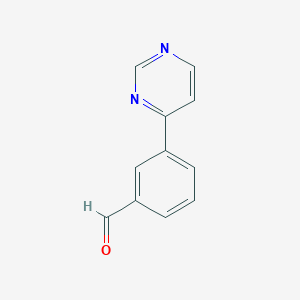
![6-[1-[8-Fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one](/img/structure/B13392093.png)
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
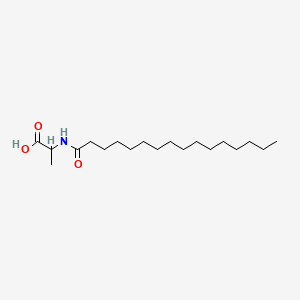
![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
![3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B13392137.png)
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
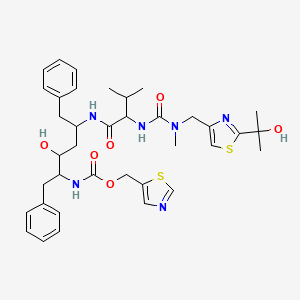
![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)
